Propanal thiosemicarbazone
Overview
Description
Propanal thiosemicarbazone is a chemical compound derived from the reaction of propanal (an aldehyde) with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanal thiosemicarbazone is synthesized through the reaction of propanal with thiosemicarbazide. The reaction typically involves mixing propanal with thiosemicarbazide in the presence of ethanol and a few drops of glacial acetic acid. The mixture is then refluxed for several hours to yield the desired thiosemicarbazone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Propanal thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiosemicarbazone derivatives .
Scientific Research Applications
Propanal thiosemicarbazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of propanal thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects. For instance, its anticancer activity is attributed to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde thiosemicarbazone
- Acetone thiosemicarbazone
- Thiochromanone thiosemicarbazone
Comparison
Propanal thiosemicarbazone is unique due to its specific aldehyde moiety (propanal), which imparts distinct chemical and biological properties. Compared to benzaldehyde thiosemicarbazone, it may exhibit different reactivity and selectivity in chemical reactions. Similarly, its biological activity can vary from acetone thiosemicarbazone and thiochromanone thiosemicarbazone due to differences in molecular structure .
Properties
IUPAC Name |
(propylideneamino)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-2-3-6-7-4(5)8/h3H,2H2,1H3,(H3,5,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREKQYKLPZJBJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944660 | |
Record name | 2-Propylidenehydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22042-87-1 | |
Record name | 2-Propylidenehydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22042-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionaldehyde, thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylidenehydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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